What are the physical properties of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate
What are the physical properties of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate
A Comprehensive Overview for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, a versatile building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This document details its physical and chemical properties, provides a comprehensive, field-proven synthesis protocol, and outlines its key applications. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound for their research and development endeavors.
Introduction
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, also known by its synonym tert-butyl N-(4-nitroanilino)carbamate, is a hydrazine derivative featuring a Boc-protected amine and a nitrophenyl group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitrophenyl group enhances the reactivity of the hydrazine moiety, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle for synthetic manipulations. These characteristics are particularly advantageous in the construction of heterocyclic compounds and in the derivatization of lead compounds in drug discovery programs. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. The key properties of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][2] |
| Molecular Weight | 253.26 g/mol | [1][2] |
| CAS Number | 92491-67-3 | [1][2] |
| Appearance | Brown solid (predicted) | [1] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 90-110 °C based on analogous structures such as tert-butyl (2-nitrophenyl)carbamate (89-90 °C) and tert-butyl (4-bromophenyl)carbamate (101-103 °C). | [3] |
| Boiling Point | Not determined. Likely to decompose upon heating at atmospheric pressure. | |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexanes and sparingly soluble in water. |
Synthesis of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate
The synthesis of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate can be reliably achieved through the nucleophilic aromatic substitution of a suitable nitro-substituted aryl halide with tert-butyl carbazate. The following protocol is a robust and scalable method based on well-established procedures for the synthesis of related compounds.[4][5][6][7]
Reaction Scheme
Caption: Synthesis of Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate.
Experimental Protocol
Materials:
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4-Fluoronitrobenzene
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Tert-butyl carbazate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle with temperature control
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Condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add tert-butyl carbazate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.
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Addition of Aryl Halide: Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate as a solid.
Causality Behind Experimental Choices:
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Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the tert-butyl carbazate, facilitating its nucleophilic attack on the electron-deficient aromatic ring. It is also easily removed during the aqueous work-up.
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Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.
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Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals (in CDCl₃):
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δ ~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
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δ ~6.8-7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the hydrazine group.
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δ ~8.0-8.2 ppm (d, 2H): A doublet for the two aromatic protons meta to the hydrazine group and ortho to the nitro group.
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δ ~7.5-8.0 ppm (br s, 2H): Two broad singlets corresponding to the two N-H protons of the hydrazine moiety. The chemical shift of these protons can be variable and they are D₂O exchangeable.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display the following signals (in CDCl₃):
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δ ~28 ppm: A signal for the methyl carbons of the tert-butyl group.
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δ ~82 ppm: A signal for the quaternary carbon of the tert-butyl group.
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δ ~112-115 ppm: Signals for the aromatic carbons ortho to the hydrazine group.
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δ ~125-128 ppm: Signals for the aromatic carbons meta to the hydrazine group.
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δ ~140-145 ppm: A signal for the aromatic carbon bearing the nitro group.
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δ ~150-155 ppm: A signal for the aromatic carbon attached to the hydrazine group.
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δ ~155-160 ppm: A signal for the carbonyl carbon of the Boc group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands at:
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~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazine group.
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~2980 cm⁻¹: C-H stretching vibrations of the tert-butyl group.
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~1700-1720 cm⁻¹: C=O stretching vibration of the Boc-protecting group.
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~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group, respectively.
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~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 253 is expected. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) to give a fragment at m/z = 196, and the loss of the entire Boc group (-101 amu) to give a fragment at m/z = 152.
Applications in Research and Drug Development
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate serves as a pivotal intermediate in several areas of chemical synthesis and drug discovery.
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Synthesis of Heterocyclic Compounds: The hydrazine functionality is a key precursor for the construction of various nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles, which are common scaffolds in medicinal chemistry.
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Derivatization of Bioactive Molecules: The Boc-protected hydrazine can be used to introduce a reactive "handle" onto a molecule of interest, allowing for subsequent chemical modifications and the generation of compound libraries for structure-activity relationship (SAR) studies.
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Linker Chemistry: In the field of bioconjugation and targeted drug delivery, derivatives of this compound can be employed as linkers to connect a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody).
Safety and Handling
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H302: Harmful if swallowed.
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Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is a valuable and versatile chemical intermediate with broad applicability in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, a reliable synthesis protocol, and a summary of its potential applications. By understanding the information presented herein, researchers and drug development professionals can effectively and safely utilize this compound to advance their scientific endeavors.
References
- Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines". RSC Advances, 2015, 5, 10724-10728.
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Arctom Scientific. Tert-Butyl 2-(4-nitrophenyl)hydrazinecarboxylate. [Link]
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Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]
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PubChem. tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate. [Link]
- Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines with Terminal Alkynes: Synthesis of 1,3-Disubstituted Indazoles". The Journal of Organic Chemistry, 2015, 80 (1), 558–566.
- Google Patents. A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
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PubChem. tert-Butyl 4-nitrophenylcarbamate. [Link]
- Google Patents.
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ResearchGate. Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. [Link]
-
PrepChem.com. Preparation of tert-Butyl carbazate. [Link]
